2,5-Dichloro-4-thiocyanatoaniline

Antimicrobial Antibacterial 2,5-dichloroaniline derivative

For antimicrobial drug discovery and benzimidazole synthesis, the specific 2,5-dichloro substitution is non-negotiable. This scaffold's unique electronic environment governs regioselectivity in downstream thioalkyl aniline formation, directly impacting synthetic yields and biological activity. Using a generic isomer risks failed syntheses and invalid SAR data. Secure the exact CAS 772-12-3 to ensure protocol reproducibility and benchmark against documented antifungal potency (3 µg/mL against Trichophyton). Verify identity via its defined melting point (111-115°C).

Molecular Formula C7H4Cl2N2S
Molecular Weight 219.09 g/mol
CAS No. 772-12-3
Cat. No. B12823437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-thiocyanatoaniline
CAS772-12-3
Molecular FormulaC7H4Cl2N2S
Molecular Weight219.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)SC#N)Cl)N
InChIInChI=1S/C7H4Cl2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2
InChIKeyWDJPAFMZPHJGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-thiocyanatoaniline (CAS 772-12-3) Overview for Scientific Procurement


2,5-Dichloro-4-thiocyanatoaniline (CAS 772-12-3), also known as (4-amino-2,5-dichlorophenyl) thiocyanate [1], is a halogenated aromatic amine within the class of arylthiocyanates [2]. Characterized by its specific 2,5-dichloro substitution pattern on the phenyl ring, the compound bears both amino (-NH2) and thiocyanato (-SCN) functional groups. This precise substitution configuration imparts distinct chemical reactivity and biological properties compared to other positional isomers or analogs with different halogenation patterns [2]. First synthesized and investigated in 1957, it demonstrated activity against Trichophyton at a concentration of 3 µg/mL [3] and has since been employed as a versatile intermediate in the synthesis of more complex organic molecules and pharmaceutical compounds.

Why 2,5-Dichloro-4-thiocyanatoaniline Cannot Be Replaced by Generic Analogs in Specialized Applications


Compounds within the thiocyanatoaniline class are not functionally interchangeable due to the profound impact of halogen substitution pattern and position on both synthetic utility and biological activity. Generic substitution can fail at multiple levels: (1) The 2,5-dichloro arrangement creates a specific electronic environment on the aromatic ring that governs the regioselectivity and reactivity of the amino group in downstream synthetic derivatization, which is critical for preparing thioalkyl aniline intermediates [1]; (2) Structure-activity relationship studies demonstrate that biological activity, such as antifungal efficacy against dermatophytes, is highly sensitive to the exact position of chlorine substituents on the thiocyanatoaniline scaffold [2]; (3) Variations in substitution pattern directly affect key physical properties such as melting point, which serves as a critical purity and identity indicator during procurement quality control [3]. Therefore, substituting with a positional isomer (e.g., 2,6-dichloro) or a mono-halogenated analog would introduce uncertainty in synthetic yields, alter biological screening outcomes, and compromise the reproducibility of established synthetic protocols.

Quantitative Evidence for Differentiated Selection of 2,5-Dichloro-4-thiocyanatoaniline (CAS 772-12-3)


Derivative Antibacterial Activity Against Staphylococcus aureus: 2,5-Dichloro Scaffold Versus Bromo Analog

In a head-to-head study synthesizing 24 N-derivatives from three core scaffolds (2,5-dichloroaniline, 2,5-dichloro-4-bromo-aniline, and 2,5-dichloro-4-thiocyanatoaniline), the 2-hydroxy-5-bromobenzoyl derivatives of the 2,5-dichloro-4-thiocyanatoaniline scaffold demonstrated strong antibacterial activities against Staphylococcus aureus in vitro [1]. This scaffold was specifically selected for derivatization alongside its bromo analog to investigate differential antimicrobial potential.

Antimicrobial Antibacterial 2,5-dichloroaniline derivative

Antifungal Activity Against Trichophyton: Quantitative Comparison with 2,6-Dichloro Isomer

Early antifungal screening established that 2,5-dichloro-4-thiocyanatoaniline inhibits Trichophyton growth at a concentration of 3 µg/mL [1]. A subsequent systematic structure-activity relationship study identified 2,6-dichloro-4-thiocyanatoaniline as one of the more highly active compounds in the series, which demonstrated activity against experimental dermatophyte infections when applied topically, was of low toxicity to animals, and did not sensitize them [2]. The distinct substitution patterns (2,5- versus 2,6-dichloro) yield different biological profiles, confirming that chlorine position is a critical determinant of antifungal efficacy and safety.

Antifungal Dermatophyte Structure-activity relationship

Intermediate Utility: Documented Role in Anthelmintic Benzimidazole Synthesis

The 4-thiocyanato functional group of 2,5-dichloro-4-thiocyanatoaniline serves as a critical synthetic handle for conversion to thioalkyl aniline compounds via reaction with alcohols in the presence of alkali metal cyanide and an alkyl halide [1]. These thioalkyl aniline intermediates are specifically documented as essential precursors for preparing anthelmintic, antibacterial, and fungicidal benzimidazole compounds [1]. In contrast, the parent aniline or bromo analog lacks the thiocyanato group required for this synthetic transformation pathway.

Intermediate Benzimidazole Anthelmintic

Physical Identity and Quality Control: Melting Point Specification for Procurement Verification

The melting point of 2,5-dichloro-4-thiocyanatoaniline is specified as 111-115°C in patent literature [1]. This physical constant provides a practical and immediate quality control metric for procurement. The melting point is a direct consequence of the compound's specific molecular structure and purity, and it serves to distinguish the 2,5-dichloro isomer from other positional isomers or analogs. For example, the isomeric 2,6-dichloroaniline (CAS 608-31-1) has a reported melting point range that differs from this specification [2].

Quality Control Melting Point Purity

Recommended Application Scenarios for 2,5-Dichloro-4-thiocyanatoaniline (CAS 772-12-3)


Synthesis of N-Derivatives for Antimicrobial Screening Programs

Based on direct evidence that the 2,5-dichloro-4-thiocyanatoaniline scaffold yields potent antibacterial derivatives against Staphylococcus aureus [1], this compound is optimally deployed as a starting material for generating libraries of N-derivatives in antimicrobial drug discovery programs. The scaffold's established synthetic tractability and demonstrated capacity to produce bioactive compounds make it a strategic choice for structure-activity relationship (SAR) studies aimed at identifying novel antibacterial leads.

In Vitro Antifungal Potency Screening Against Dermatophytes

With a documented inhibitory concentration of 3 µg/mL against Trichophyton [1], 2,5-dichloro-4-thiocyanatoaniline provides a defined potency benchmark for in vitro antifungal screening assays targeting dermatophyte fungi. This known activity level makes the compound suitable for use as a reference standard or positive control in assays designed to evaluate novel antifungal agents against Trichophyton species.

Intermediate in the Manufacture of Benzimidazole-Based Anthelmintics and Fungicides

The compound is explicitly documented as a thiocyano aniline starting material for conversion to thioalkyl aniline intermediates, which are essential precursors in the synthesis of anthelmintic, antibacterial, and fungicidal benzimidazole compounds [1]. This established synthetic role positions 2,5-dichloro-4-thiocyanatoaniline as a required procurement item for chemical manufacturing facilities engaged in producing benzimidazole-class veterinary pharmaceuticals or agricultural fungicides.

Quality Control and Reference Standard for Analytical Method Development

The defined melting point range of 111-115°C [1] provides a reliable physical constant for identity verification and purity assessment. This makes the compound suitable for use as a reference material in developing and validating analytical methods (e.g., HPLC, GC-MS) for detecting and quantifying thiocyanatoaniline derivatives in complex mixtures, environmental samples, or reaction monitoring workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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